Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Chemical procurement CAS registry integrity Identity verification

Procurement of ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is complicated by conflicting CAS registrations (1956379-06-8 vs. 200496-39-5). CAS 200496-39-5 is also assigned to a chemically distinct tetrazole, creating identity verification risks. This product is exclusively provided under CAS 1956379-06-8, verified by CoA with NMR, HPLC (≥98%), and HRMS. - Directly enables structure-activity relationship (SAR) exploration of the ticagrelor pharmacophore via C7 ethyl ester amidation. - The ethyl ester offers 2- to 3-fold slower alkaline hydrolysis than methyl esters, providing a wider processing window for chemoselective C5 modifications. - ISO-certified batch-specific documentation eliminates the sourcing risk of the ambiguous CAS assignment.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
Cat. No. B13103429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=NC=N1)N(N=N2)C3CC3
InChIInChI=1S/C10H11N5O2/c1-2-17-10(16)8-7-9(12-5-11-8)15(14-13-7)6-3-4-6/h5-6H,2-4H2,1H3
InChIKeyLMFAAQUNYXJMCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-triazolo[4,5-d]pyrimidine-7-carboxylate: Scaffold & CAS Identity


Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate (C₁₀H₁₁N₅O₂, MW 233.23) is a heterocyclic small molecule of the triazolo[4,5-d]pyrimidine class, a scaffold foundational to the marketed antiplatelet agent ticagrelor and extensively explored in P2Y₁₂ antagonism, cannabinoid receptor modulation, and kinase inhibition [1][2]. It features a fused [1,2,3]triazolo[4,5-d]pyrimidine core with a cyclopropyl substituent at the N3 position and an ethyl carboxylate ester at the C7 position. Commercially, it is offered under two distinct CAS Registry Numbers—1956379-06-8 and 200496-39-5—with the latter also mapped to alternate chemical entities in some databases, creating a tangible identity verification challenge during procurement . The compound is primarily positioned as a synthetic intermediate and medicinal chemistry building block, with its PubChem record flagged as legacy and no longer actively maintained by the original data contributor [3].

Scaffold-verified building block – Matches ticagrelor triazolo[4,5-d]pyrimidine core for P2Y₁₂ SAR studies
CAS 1956379-06-8 recommended – Single-entity registry eliminates tetrazole co-assignment risk seen with CAS 200496-39-5
C7 ethyl ester handle – Direct amidation capability and controlled hydrolysis for late-stage diversification

In-Class Substitution Risks for 3-Cyclopropyl-triazolo[4,5-d]pyrimidine-7-carboxylate


Despite sharing the triazolo[4,5-d]pyrimidine core with numerous commercial building blocks, ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate cannot be generically interchanged with its closest analogs due to three compounding factors. First, the N3‑cyclopropyl group directly influences metabolic stability and target-binding conformation in downstream bioactive molecules—substituting this with a cyclopropylmethyl, ethyl, or unsubstituted N3 variant alters steric and electronic profiles in ways that cascade through the final compound's pharmacokinetics [1][2]. Second, the C7 ethyl ester is a reactive handle for hydrolysis, aminolysis, or transesterification in late-stage diversification; replacement by the free carboxylic acid or a different ester (e.g., methyl) modifies both the reactivity kinetic profile and the lipophilicity of synthetic intermediates, potentially derailing established synthetic routes [3]. Third, the compound's ambiguous dual CAS‑RN identity (1956379-06-8 vs. 200496-39-5) means that in‑class substitution without rigorous analytical verification risks sourcing a chemically distinct entity that shares the same formula but a different connectivity—a procurement hazard documented in the conflicting registry assignments .

N3 Variant Cyclopropylmethyl analog (CAS 1923082-74-9) adds steric bulk and an extra rotatable bond; CYP metabolism profile may shift away from cyclopropyl benchmark.
Ester/Acid Free carboxylic acid (CAS 1095826-32-6) requires coupling reagents for amidation and shows predicted lower passive permeability; synthetic route compatibility may differ.
CAS Identity CAS 200496-39-5 co-assigned to a tetrazole entity; ordering without analytical confirmation may yield a chemically distinct material with identical formula.

3-Cyclopropyl-triazolo[4,5-d]pyrimidine-7-carboxylate: Differentiation vs. Analogs


CAS Registry Ambiguity: Identity Risk vs. Tetrazole

The compound is listed under two distinct CAS Registry Numbers: 1956379-06-8 (MolCore) and 200496-39-5 (Parchem). Crucially, CAS 200496-39-5 is also assigned to 5-(Cbz‑aminomethyl)‑1H‑tetrazole in the Parchem database, which shares the identical molecular formula C₁₀H₁₁N₅O₂ and MW 233.23 but is a chemically distinct tetrazole entity . This dual-assignment means that a procurement order placed solely by CAS 200496-39-5 may yield the wrong compound. Suppliers using CAS 1956379-06-8 (e.g., MolCore) provide a verified, single-entity registry entry with NLT 98% purity specification and ISO certification, reducing identity risk . This is a direct head-to-head comparison of procurement identity integrity, not a biological activity comparison.

CAS Identity Risk
Head-to-head
CAS 1956379-06-8 maps to one entity; CAS 200496-39-5 maps to two distinct structures (triazolo-pyrimidine and tetrazole) sharing C₁₀H₁₁N₅O₂.
Procurement identity integrity context
Binary selection criterion; ISO-certified suppliers with batch CoA recommended.
Chemical procurement CAS registry integrity Identity verification

Ester vs. Acid: logP and Membrane Permeability

The ethyl ester at C7 is a key differentiator from the corresponding carboxylic acid analog (3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid, CAS 1095826-32-6). The ester confers substantially higher lipophilicity: the carboxylic acid analog has a measured logD₇.₄ of approximately −0.5 to +0.2 (class-typical for triazolopyrimidine-7-carboxylic acids), while the ethyl ester is predicted to have a logP in the range of +1.0 to +1.8 based on the +1.5 to +2.0 log unit increase typically observed for ethyl esterification of aromatic heterocyclic carboxylic acids [1]. This lipophilicity shift corresponds to an estimated 5- to 30-fold increase in predicted passive membrane permeability based on the logD–Papp correlation established for heterocyclic scaffolds [2]. The free acid requires a prodrug or salt strategy for cellular penetration; the ethyl ester is inherently more membrane-permeable, useful as a tool compound for cellular target engagement or as a prodrug precursor [3]. This is a cross-study comparable inference anchored to the well-characterized physicochemical behavior of ester vs. acid pairs in heterocyclic chemistry.

Ester vs. Acid logP
Cross-study comparable
Ethyl ester predicted logP ~+1.0 to +1.8; free acid logD₇.₄ ~−0.5 to +0.2. Estimated 5- to 30-fold higher passive permeability potential.
Supports permeability screening context
Estimates from fragment-based logP prediction and logD–Papp correlation.
ADME Lipophilicity Membrane permeability Prodrug design

N3-Cyclopropyl vs. N3-Cyclopropylmethyl: Steric and Electronic Effects

The N3 substituent differentiates this compound from its closest commercial analog, ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate (CAS 1923082-74-9) [1]. The cyclopropyl group (C₃H₅) is a compact, electron-withdrawing substituent with a van der Waals volume of ~38 ų and a defined ring strain of ~27.5 kcal/mol, whereas the cyclopropylmethyl group (C₄H₇) adds a methylene spacer, increasing the van der Waals volume to ~53 ų and introducing an additional rotatable bond [2]. Literature on cyclopropyl-containing drug candidates shows that the cyclopropyl group can reduce CYP450-mediated oxidative metabolism by up to 5-fold compared to unsubstituted alkyl chains, while the cyclopropylmethyl variant may be more susceptible to oxidative N-dealkylation via iminium ion formation [3][4]. In the context of the triazolo[4,5-d]pyrimidine scaffold, the N3 position directly projects into the solvent-accessible region or a hydrophobic sub-pocket depending on the target; the compact cyclopropyl group permits deeper sub-pocket penetration, whereas the bulkier cyclopropylmethyl group may sterically clash, as inferred from SAR studies on P2Y₁₂ and CB2 triazolopyrimidine ligands [5].

N3 Substituent
Class-level inference
Cyclopropyl vdW volume ~38 ų, no extra rotatable bond; cyclopropylmethyl ~53 ų, one additional rotatable bond. CYP450 stability may differ based on class SAR.
Metabolic stability pathway context
Class-level inference; confirm with in-house microsomal stability assay.
Structure-activity relationship Metabolic stability Cyclopropyl effect Medicinal chemistry

C7 Ethyl Ester: Hydrolysis Kinetics vs. Methyl Ester and Free Acid

The C7 ethyl ester is a versatile intermediate for late-stage diversification to amides, hydrazides, alcohols, and other carboxylic acid derivatives. The rate of alkaline hydrolysis (NaOH, aqueous EtOH) for ethyl esters of heteroaromatic carboxylic acids is typically 2- to 3‑fold slower than for methyl esters, providing a wider kinetic window for selective transformations in the presence of other base-sensitive functional groups [1][2]. The ethyl ester is also substantially more reactive than the corresponding free carboxylic acid toward amine nucleophiles in amide coupling: direct amidation of the ethyl ester proceeds via nucleophilic acyl substitution without the need for carbodiimide coupling reagents, simplifying workup and improving atom economy relative to acid‑amine coupling protocols [3]. This contrasts with the free acid (CAS 1095826-32-6), which requires activation (e.g., HATU, EDCI) and may be complicated by the acidic triazole NH or pyrimidine nitrogen protonation states .

Hydrolysis Kinetics
Class-level inference
Ethyl ester hydrolyzes 2-3× slower than methyl ester under basic conditions; direct amidation feasible without coupling reagents.
Synthetic intermediate handling context
Enables chemoselective transformations; verify under specific reaction conditions.
Synthetic intermediate Hydrolysis kinetics Late-stage functionalization Medicinal chemistry

P2Y₁₂ Antagonism Scaffold: Ticagrelor Core Relationship

The triazolo[4,5-d]pyrimidine core with a cyclopropyl N3 substituent is the identical scaffold architecture found in ticagrelor (Brilinta®), a first-line oral P2Y₁₂ receptor antagonist with global sales exceeding $2 billion annually [1]. Ticagrelor features a 7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio) substitution pattern on the same triazolo[4,5-d]pyrimidine core, demonstrating that the N3-cyclopropyl-triazolopyrimidine scaffold is clinically validated for high-affinity P2Y₁₂ binding (ticagrelor pIC₅₀ = 8.5–9.0 for P2Y₁₂ receptor antagonism; t½ = 6–9 hours in humans) [2][3]. Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate serves as a modular entry point for constructing 5,7‑disubstituted analogs with variation at the C5–S–C3 linker and C7–N–cyclopropyl pharmacophore positions, enabling systematic SAR exploration [4]. This scaffold provenance is not shared by other triazolopyrimidine regioisomers (e.g., [1,2,4]triazolo[1,5-a]pyrimidines or [1,2,4]triazolo[4,3-a]pyrimidines), which occupy different chemical space and target different biological receptors [5].

P2Y₁₂ Scaffold
Class-level inference
Core identical to ticagrelor pharmacophore (pIC₅₀ 8.5–9.0). Non-[4,5-d] regioisomers target distinct receptors with no reported P2Y₁₂ activity.
Scaffold provenance for antithrombotic SAR
PubChem legacy record warrants independent analytical verification.
P2Y12 receptor Platelet aggregation Triazolopyrimidine scaffold Antithrombotic

PubChem Legacy Status: Procurement Risk Signal

The PubChem Compound record (CID 16462341 / SID 26725386) for ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is flagged as 'LEGACY RECORD' and is no longer maintained by the original data contributor, with a note that the record may contain outdated information [1]. This contrasts with actively maintained records for structurally related compounds such as 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (PubChem CID actively curated) and ticagrelor (CID 9871419, full annotation with bioassay data, literature references, and vendor links) [2]. The legacy status means that researchers relying on PubChem for compound identification, biological activity predictions, or vendor linkage may receive incomplete or obsolete information. This elevates the importance of supplier-provided analytical certificates (NMR, HPLC, MS) and direct engagement with vendors who maintain current quality documentation, rather than relying on aggregated public database records .

Database integrity Chemical registration Procurement diligence PubChem

Validated Applications of 3-Cyclopropyl-triazolo[4,5-d]pyrimidine-7-carboxylate


Synthesis of 5,7-Disubstituted P2Y₁₂ Antagonist Libraries

The compound serves as a direct entry point to the ticagrelor scaffold pharmacophore [1]. The C7 ethyl ester can be directly converted to amides using catalytic metal alkoxide methods without carbodiimide coupling reagents, enabling rapid parallel synthesis of 5,7-disubstituted analogs for P2Y₁₂ SAR exploration [2]. The 2- to 3-fold slower alkaline hydrolysis rate of the ethyl ester relative to methyl esters provides a wider processing window for chemoselective transformations at the C5 position [3]. Procurement via CAS 1956379-06-8 from ISO-certified suppliers ensures NLT 98% purity, consistent with the requirements of reproducible medicinal chemistry SAR campaigns .

Cellular Permeability: Ester vs. Acid logP Differential

For in vitro pharmacology requiring passive cell penetration, the ethyl ester is preferred over the free carboxylic acid analog (CAS 1095826-32-6) due to its predicted 5- to 30-fold higher membrane permeability, as estimated from the +1.5 to +2.0 log unit lipophilicity increase conferred by esterification [1][2]. This makes the compound suitable for intracellular target engagement assays (e.g., P2Y₁₂ internalization, CB2-mediated signaling) where the free acid may require active transport or prodrug strategies to achieve comparable cellular exposure [3].

Late-Stage Intermediate: Hydrolytic Stability vs. Methyl Ester

In multi-step synthetic routes, the ethyl ester's slower hydrolysis kinetics (2- to 3-fold relative to methyl ester) reduce premature ester cleavage during basic workup steps, improving overall yield and reducing purification burden [1]. The direct amidation capability of the ethyl ester bypasses the need for peptide coupling reagents (e.g., HATU, EDCI), simplifying large-scale reaction workup and minimizing waste streams—a factor that becomes increasingly important during scale-up from milligram to kilogram quantities [2].

Identity-Verified Sourcing and Quality Assurance

Given the documented dual-assignment of CAS 200496-39-5 to both the target triazolopyrimidine and the chemically distinct 5-(Cbz-aminomethyl)-1H-tetrazole, procurement protocols should specify CAS 1956379-06-8 and require supplier Certificates of Analysis with NMR, HPLC (≥98% purity), and high-resolution mass spectrometry [1][2]. The PubChem legacy record status for this compound further mandates independent analytical verification upon receipt, as public database annotations alone cannot guarantee identity [3]. ISO-certified suppliers such as MolCore provide batch-specific quality documentation that satisfies these requirements .

Application
Selection Property
Validation Focus
P2Y₁₂ antagonist SAR libraries
Scaffold-matched ticagrelor core with C7 ester diversification
Direct amidation scope and parallel synthesis reproducibility
Intracellular target engagement assays
Ester logP advantage for passive permeability
Cell-based permeability confirmation vs. acid analog
Multi-step synthesis intermediate
Controlled ethyl ester hydrolysis kinetics
Chemoselectivity under basic workup conditions
Procurement quality assurance
Single-entity CAS 1956379-06-8 with ISO supplier CoA
NMR, HPLC, HRMS identity verification on receipt
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